trans-2,2-Dimethyl-3-heptene
Overview
Description
trans-2,2-Dimethyl-3-heptene: is an organic compound with the molecular formula C9H18 . It is a type of alkene, characterized by the presence of a carbon-carbon double bond. The compound is a stereoisomer, specifically the trans isomer, meaning the substituents on the double bond are on opposite sides. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Dehydration of Alcohols: One common method to synthesize trans-2,2-Dimethyl-3-heptene is through the dehydration of the corresponding alcohol, 2,2-dimethyl-3-heptanol. This reaction typically involves the use of an acid catalyst such as sulfuric acid or phosphoric acid under elevated temperatures.
Elimination Reactions: Another method involves the elimination of hydrogen halides from 2,2-dimethyl-3-heptyl halides using a strong base like potassium tert-butoxide in a solvent such as dimethyl sulfoxide.
Industrial Production Methods: Industrial production of this compound often involves large-scale dehydration processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2,2-Dimethyl-3-heptene can undergo oxidation reactions to form epoxides or diols. Common oxidizing agents include peracids like m-chloroperoxybenzoic acid.
Reduction: The compound can be reduced to form the corresponding alkane, 2,2-dimethylheptane, using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: It can participate in halogenation reactions where the double bond reacts with halogens like bromine or chlorine to form dihalides.
Common Reagents and Conditions:
Oxidation: m-Chloroperoxybenzoic acid, room temperature.
Reduction: Hydrogen gas, palladium on carbon catalyst, elevated pressure.
Substitution: Bromine or chlorine, room temperature or slightly elevated temperatures.
Major Products:
Oxidation: Epoxides or diols.
Reduction: 2,2-Dimethylheptane.
Substitution: Dihalides.
Scientific Research Applications
Chemistry:
- Used as a starting material in organic synthesis to prepare more complex molecules.
- Serves as a model compound in studying stereoisomerism and reaction mechanisms.
Biology and Medicine:
- Investigated for its potential use in the synthesis of biologically active compounds.
- Used in the study of enzyme-catalyzed reactions involving alkenes.
Industry:
- Employed in the production of specialty chemicals and intermediates.
- Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which trans-2,2-Dimethyl-3-heptene exerts its effects in chemical reactions involves the interaction of the double bond with various reagents. The molecular targets include electrophiles and nucleophiles that react with the electron-rich double bond. Pathways involved in its reactions include addition, elimination, and substitution mechanisms, depending on the nature of the reagents and conditions used.
Comparison with Similar Compounds
cis-2,2-Dimethyl-3-heptene: The cis isomer of the compound, where the substituents on the double bond are on the same side.
2,2-Dimethyl-3-hexene: A similar compound with a shorter carbon chain.
2,2-Dimethyl-3-octene: A similar compound with a longer carbon chain.
Uniqueness:
- The trans configuration of trans-2,2-Dimethyl-3-heptene results in different physical and chemical properties compared to its cis isomer, such as boiling point and reactivity.
- The specific positioning of the double bond and the methyl groups makes it a valuable compound for studying stereochemistry and reaction mechanisms.
Properties
IUPAC Name |
(E)-2,2-dimethylhept-3-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-5-6-7-8-9(2,3)4/h7-8H,5-6H2,1-4H3/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOCYCICSYUPRF-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20880821 | |
Record name | 2,2-dimethyl-3-heptene trans | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20880821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19550-75-5 | |
Record name | (3E)-2,2-Dimethyl-3-heptene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19550-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (E)-2,2-Dimethylhept-3-ene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019550755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-dimethyl-3-heptene trans | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20880821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-2,2-dimethylhept-3-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.218 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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